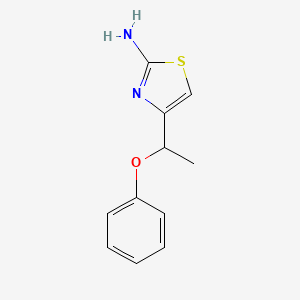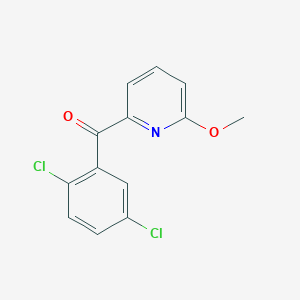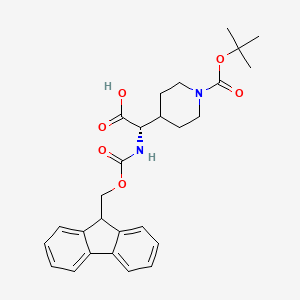
4-(1-苯氧乙基)-1,3-噻唑-2-胺
描述
科学研究应用
药物化学
该化合物是苯氧乙酰胺的衍生物 . 药物化学利用这些衍生物来设计和开发新的药物化合物 . 该化合物中的苯氧基可以被修饰以合成新的药物或改进现有药物的制备过程 .
抗氧化作用
苯氧衍生物,如(4-苯甲酰基-苯氧基)-乙酸类似物,已被合成并评价其体外抗氧化作用 . 这表明“4-(1-苯氧乙基)-1,3-噻唑-2-胺”可能在抗氧化研究中发挥作用。
抗菌活性
三唑类似物,其结构与噻唑相似,已被合成并测试其抗菌活性 . 一种特定的化合物,4-苯基-环己基-5-(1-苯氧乙基)-3-[N-(2-噻唑基)乙酰胺基]硫-4H-1,2,4-三唑,显示出优异的抗真菌活性 . 这表明“4-(1-苯氧乙基)-1,3-噻唑-2-胺”可能具有抗菌特性。
药理学研究
三唑化合物,其结构与噻唑相似,已被发现具有多种药理活性,如抗菌、抗惊厥、抗炎、镇痛、抗结核、驱虫、抗氧化、抗疟疾、抗病毒等 . 这表明“4-(1-苯氧乙基)-1,3-噻唑-2-胺”可能在广泛的药理学研究中发挥作用。
杂环化学
“4-(1-苯氧乙基)-1,3-噻唑-2-胺”是一种杂环化合物。 杂环化学在新型生物活性分子研究和合成中起着至关重要的作用 . 该化合物可能用于开发新的生物活性分子。
安全和危害
作用机制
Target of Action
It is known that thiazole derivatives, which include 4-(1-phenoxyethyl)-1,3-thiazol-2-amine, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on their specific biological activity . For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific biological activity . For example, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby disrupting the associated biochemical pathways .
Result of Action
Thiazole derivatives are known to exert various biological effects, depending on their specific activity . For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, leading to various molecular and cellular effects .
生化分析
Biochemical Properties
4-(1-Phenoxyethyl)-1,3-thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, binding to an enzyme’s active site can block substrate access, thereby inhibiting the enzyme’s activity. Conversely, binding to an allosteric site can induce a conformational change that enhances enzyme activity. Additionally, 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine in laboratory settings have been studied to understand its stability and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. In vitro studies have shown that prolonged exposure to 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine can lead to cumulative effects on cellular function, such as sustained changes in gene expression and metabolic activity. In vivo studies have also indicated that long-term administration of this compound can result in adaptive responses, such as upregulation of detoxification enzymes.
Dosage Effects in Animal Models
The effects of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine vary with different dosages in animal models . At low doses, this compound can exert beneficial effects, such as enhancing metabolic activity and promoting cell survival. At higher doses, it can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-(1-Phenoxyethyl)-1,3-thiazol-2-amine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . This compound is metabolized by cytochrome P450 enzymes, which convert it into various metabolites through oxidation, reduction, and conjugation reactions. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, to enhance their solubility and facilitate excretion. The metabolic flux of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine can be influenced by factors such as enzyme expression levels and the presence of other substrates or inhibitors.
Transport and Distribution
The transport and distribution of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine can bind to intracellular proteins, which can affect its localization and accumulation. For example, binding to cytosolic proteins can retain the compound within the cytoplasm, while binding to nuclear proteins can facilitate its transport into the nucleus.
Subcellular Localization
The subcellular localization of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine is crucial for its activity and function . This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, phosphorylation or ubiquitination can influence the localization of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine by altering its interaction with transport proteins or cellular structures. The localization of this compound within organelles, such as the mitochondria or nucleus, can have significant implications for its biochemical effects, as it can directly interact with organelle-specific enzymes and regulatory proteins.
属性
IUPAC Name |
4-(1-phenoxyethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(10-7-15-11(12)13-10)14-9-5-3-2-4-6-9/h2-8H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYUQHJSBCNHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672403 | |
| Record name | 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-97-0 | |
| Record name | 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463196.png)

![Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1463198.png)

![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1463202.png)



